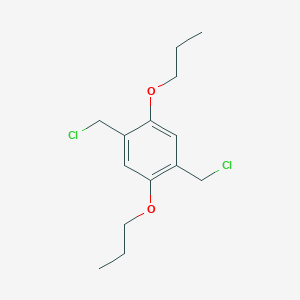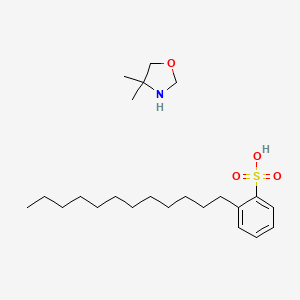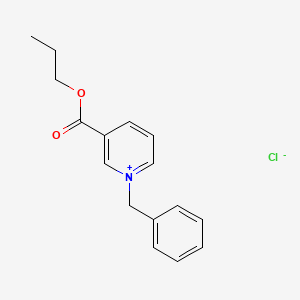![molecular formula C9H10ClNO3S B14468641 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid CAS No. 67206-29-5](/img/structure/B14468641.png)
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method involves the N-chloroacetylation of amino compounds using chloroacetyl chloride in the presence of a phosphate buffer . This reaction is efficient and can be carried out under metal-free, bio-compatible conditions, making it an eco-friendly and scalable process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of acid chlorides, such as chloroacetyl chloride, is common due to their high reactivity and ability to form amides efficiently . The process is typically optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with amines to form amides.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Cyclization reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Chloroacetyl chloride: Used for N-chloroacetylation reactions.
Amines: React with the chloroacetyl group to form amides.
Carbonyl compounds: React with the amino group to form imines.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions with amines.
Imines: Formed from condensation reactions with carbonyl compounds.
Heterocyclic compounds: Formed from cyclization reactions.
Scientific Research Applications
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid involves nucleophilic addition and elimination reactions. The chloroacetyl group is highly reactive and can undergo nucleophilic attack by amines, leading to the formation of amides . The thiophene ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-chloroacetanilides: Similar in structure due to the presence of the chloroacetyl group.
Chloroacetamides: Share the chloroacetyl functional group and undergo similar reactions.
Uniqueness
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity compared to other chloroacetamides and N-chloroacetanilides .
Properties
CAS No. |
67206-29-5 |
|---|---|
Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3S/c10-5-8(12)11-6(4-9(13)14)7-2-1-3-15-7/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
LBWWWMBGRDDZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)


![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
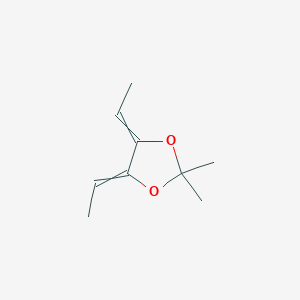
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)


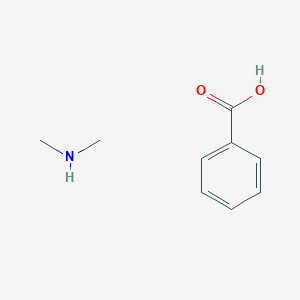
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
